molecular formula C19H18F3NOS B1343409 2-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone CAS No. 898782-08-6

2-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone

Cat. No. B1343409
M. Wt: 365.4 g/mol
InChI Key: PUXMRNVKDUSHHA-UHFFFAOYSA-N
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Description

Facile Synthesis and Polymerization of Benzophenone Derivatives

The synthesis of benzophenone derivatives has been explored through various chemical pathways. One such pathway involves the synthesis of the lithium salt of 2,6-difluoro-2'-sulfobenzophenone, which was achieved by reacting 2,6-difluorophenyllithium with 2-sulfobenzoic acid cyclic anhydride in THF at -70°C. This process demonstrates the potential for organolithium chemistry to create functional monomers with fluorine atoms that are activated for nucleophilic aromatic substitution reactions .

Synthesis and Structural Analysis of Benzofuran and Thiophene Derivatives

The synthesis of 2-thiomethylbenzofuran derivatives showcases the versatility of thiol derivatives in chemical reactions. These derivatives were prepared through reactions between 2-methylene-2,3-dihydrobenzofuran-3-ols and various thiol derivatives, with the process being either acid-catalysed or radical-promoted . Additionally, the synthesis of 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene was achieved by reacting a-(p-chlorothiobenzoyl)-thioformmorpholine with trimethyl phosphite, leading to a compound with a triclinic crystal structure and a thiophene ring where the morpholine adopts a chair conformation .

Chemical Reactions and Cycloadditions Involving Thiophene Derivatives

The reactivity of thiophene derivatives has been further explored through various chemical reactions. For instance, 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene underwent cycloaddition reactions with different reagents to yield benzo[c]thiophene derivatives . Similarly, thiobenzophenone reacted with diazomethane to form thiadiazoline, which upon elimination of N2, generated a nucleophilic 1,3-dipole that underwent cycloadditions with electrophilic C,C multiple bonds .

Antitubercular Activity of Benzothiophene-Triazoles with Various Appendages

The antitubercular activity of novel dibenzo[b,d]thiophene-1,2,3-triazoles appended with piperidine, piperazine, morpholine, and thiomorpholine was evaluated. These compounds were synthesized using azide-alkyne click chemistry and screened for activity against Mycobacterium tuberculosis. The results indicated that the appendages contribute differently to the inhibition of Mycobacterium tuberculosis, with piperazine derivatives showing the most significant activity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has been conducted on the synthesis of related compounds, focusing on their crystal structure and vibrational properties. Studies include the synthesis of specific derivatives and their structural determination using X-ray diffraction and DFT studies, highlighting their potential in material science and structural chemistry (Sun et al., 2021).

Antimicrobial Activity

  • Some derivatives have been synthesized for their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobials. The preparation and assessment of thiomorpholine derivatives demonstrate their application in combating microbial resistance and exploring bioactive molecules (Kardile & Kalyane, 2010).

Molecular Interactions and Complex Formation

  • Research into molecular complexes of related compounds with metal ions explores their chemical interactions and the formation of novel complexes, contributing to the understanding of metal-ligand interactions and their applications in coordination chemistry (Preti & Tosi, 1978).

Novel Building Blocks in Medicinal Chemistry

  • The development of novel bridged bicyclic thiomorpholines showcases the significance of these compounds as building blocks in medicinal chemistry, providing a foundation for the synthesis of biologically active molecules with potential therapeutic applications (Walker & Rogier, 2013).

Future Directions

The future directions for the use and study of this compound are not specified in the available resources .

properties

IUPAC Name

[2-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NOS/c20-19(21,22)16-6-3-5-14(12-16)18(24)17-7-2-1-4-15(17)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXMRNVKDUSHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643832
Record name {2-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone

CAS RN

898782-08-6
Record name {2-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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